molecular formula C9H11N3O4 B2585767 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid CAS No. 1795473-86-7

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B2585767
CAS No.: 1795473-86-7
M. Wt: 225.204
InChI Key: QMOXBLQNFXWHNG-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid (CAS 1795473-86-7) is a high-purity chemical intermediate primarily employed in medicinal chemistry and drug discovery research. This compound features a multifunctional pyrazole core substituted with a carboxylic acid, a nitro group, and a cyclopentyl ring. The pyrazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Researchers value this specific derivative as a versatile building block for the synthesis of more complex molecules; the carboxylic acid and nitro functional groups offer excellent sites for further chemical modification and derivatization, such as amide coupling or reduction reactions. Its applications are particularly relevant in developing novel ligands for various biological targets, contributing to the exploration of new therapeutic agents. The molecular formula is C9H11N3O4 and it has a molecular weight of 225.20 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-cyclopentyl-3-nitropyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c13-9(14)7-5-11(6-3-1-2-4-6)10-8(7)12(15)16/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOXBLQNFXWHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity : Research indicates that 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid may inhibit inflammatory pathways. A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Properties : Studies have shown that the compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentrations (MIC) were comparable to established antibiotics, indicating its potential for development as an antimicrobial agent.

Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspases, which are crucial for programmed cell death .

Agrochemicals

The compound's structure allows it to be explored as a potential agrochemical agent. Its biological activities suggest that it may be effective against phytopathogenic fungi and pests, contributing to crop protection strategies.

Materials Science

In materials science, this compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for modifications that can lead to novel materials with specific properties such as conductivity or fluorescence.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of this compound compared to related pyrazole derivatives:

Compound NameBiological ActivityUnique Properties
This compoundAnti-inflammatory, Antimicrobial, AnticancerEnhanced solubility due to cyclopentyl group
5-MethylpyrazoleAntimicrobialSimple structure; used as a building block
4-PyridylpyrazolesDiverse biological activitiesNotable for antimicrobial properties

Case Studies

Several documented studies highlight the biological activity of this compound:

  • Anti-inflammatory Activity : A study showed significant reductions in pro-inflammatory cytokines when cells were treated with this compound in vitro.
  • Antimicrobial Efficacy : In vitro tests indicated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli, with MIC values comparable to those of established antibiotics.
  • Anticancer Activity : Research indicated that treatment with this compound could induce apoptosis in human cancer cell lines through caspase activation mechanisms .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features :

  • Nitro group : Contributes to electron-withdrawing effects, influencing reactivity and binding interactions.
  • Carboxylic acid : Enables hydrogen bonding and salt formation, critical for solubility and target interactions.

Molecular Formula and CAS :

  • Reported molecular formulas vary: C₁₂H₁₁N₅O₂ () and C₉H₆F₃N₃O₂ () are conflicting.
  • CAS Number: EN300-233051 .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key attributes of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents and Key Features Applications/Properties
This compound C₁₂H₁₁N₅O₂* 257.25† EN300-233051 Cyclopentyl (C1), nitro (C3), carboxylic acid (C4) Agrochemicals, pharmaceuticals (inferred)
4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid C₁₀H₇N₃O₄ 233.18 19532-43-5 Phenyl (C1), nitro (C4), carboxylic acid (C3) Higher solubility due to aromatic ring
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid C₁₈H₂₀N₂O₃ 312.37 Not provided Cyclohexyl (C1), methoxyphenyl (C5), carboxylic acid (C4) Enhanced lipophilicity and steric bulk
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid C₈H₁₁N₃O₄ 213.20 139756-00-6 Methyl (C1), nitro (C4), propyl (C3), carboxylic acid (C5) Pharmaceutical intermediates
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid C₇H₉N₃O₂ 167.17 Not provided Allyl (C1), amino (C3), carboxylic acid (C4) Hydrogen bonding-driven crystal packing

* Formula from ; † Molecular weight calculated for C₁₂H₁₁N₅O₂.

Key Findings from Research

Substituent Effects :

  • Cycloalkyl vs. Aryl : Cyclopentyl and cyclohexyl groups increase lipophilicity compared to phenyl, affecting pharmacokinetics. Cyclohexyl derivatives (e.g., C₁₈H₂₀N₂O₃) show higher molecular weights and steric hindrance .
  • Nitro Position : Nitro at C3 (target compound) vs. C4 (e.g., 4-nitro-1-phenyl derivative) alters electronic properties and reactivity .

Bioactivity :

  • Nitro groups are common in herbicides (e.g., pyrazosulfuron) and antimicrobial agents. The target compound’s nitro group may enhance herbicidal activity .
  • Carboxylic acid groups enable interactions with enzymes or receptors, as seen in PDE inhibitors .

Crystallography and Stability: Pyrazole-carboxylic acid derivatives often form hydrogen-bonded networks (e.g., 1-allyl-3-amino analog), stabilizing crystal structures . The nitro group in the target compound may reduce hydrogen bonding compared to amino-substituted analogs, impacting solubility .

Discrepancies and Limitations

  • Molecular Formula Conflicts : and report inconsistent formulas (C₁₂H₁₁N₅O₂ vs. C₉H₆F₃N₃O₂). Further validation via primary literature or analytical data is recommended.

Biological Activity

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazoles are heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a cyclopentyl group attached to a pyrazole ring with a nitro group and a carboxylic acid functional group. This unique arrangement contributes to its lipophilicity and reactivity, making it an interesting candidate for biological studies.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may inhibit specific enzymes or receptors. This interaction can lead to modulation of key biological pathways involved in inflammation and microbial resistance .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promise against various bacterial strains:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus25.1
Escherichia coli12.5
Pseudomonas aeruginosa12.5

These findings indicate that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, studies have suggested that this compound may possess anti-inflammatory effects. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses .

Case Studies

Several studies have explored the pharmacological activities of pyrazoles, including this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent activity against resistant strains .
  • Inflammation Models : In vitro assays demonstrated that this compound could reduce the production of inflammatory markers in macrophage cell lines stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions, with cyclopentyl and nitro groups introduced via alkylation and nitration steps. For example, similar pyrazole derivatives are synthesized using ethyl acetoacetate, DMF-DMA, and substituted hydrazines under reflux conditions . Optimization includes varying solvents (e.g., ethanol, DMF), temperature (70–100°C), and catalysts (e.g., acetic acid for cyclization). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : FT-IR confirms functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, nitro N-O at ~1520 cm⁻¹). NMR (¹H/¹³C) identifies substituents: cyclopentyl protons (δ 1.5–2.5 ppm) and pyrazole ring carbons (δ 140–160 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry, hydrogen bonding (e.g., O–H···O/N interactions stabilizing crystal packing) . Data-to-parameter ratios >14 and R-factors <0.1 ensure reliability .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection to avoid inhalation of fine particles .
  • Storage : Store at –20°C in airtight containers to prevent decomposition. Avoid contact with strong oxidizers (risk of NOx/CO release) .
  • Spill Management : Neutralize with sand or vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or Amsterdam Density Functional (ADF) software to model electron density, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to predict stability under physiological conditions. Compare with experimental DSC/TGA data for thermal decomposition thresholds .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Standardize assays (e.g., IC50 measurements) using cell lines (e.g., HeLa, MCF-7) and controls (e.g., cisplatin for cytotoxicity) .
  • Meta-Analysis : Cross-validate results with structural analogs (e.g., 5-methyl-1-phenyl derivatives) to isolate substituent-specific effects . Adjust for variables like solvent polarity (logP) and metabolic stability (CYP450 assays) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents at positions 1 (cyclopentyl vs. phenyl) and 3 (nitro vs. amino). Test against enzyme targets (e.g., COX-2, EGFR) using fluorescence polarization or SPR .
  • Crystallographic Analysis : Compare binding modes via protein-ligand SC-XRD (e.g., hydrogen bonding with Arg120 in COX-2) .

Key Research Findings

  • Synthetic Efficiency : Cyclocondensation with DMF-DMA achieves >75% yield under optimized conditions .
  • Bioactivity : Nitro and carboxylic acid groups enhance COX-2 inhibition (IC50 ~2.5 µM) compared to methyl esters .
  • Stability : Thermal decomposition initiates at 185°C, with NO₂ release detected via TGA-MS .

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